molecular formula C13H12N4OS B11401338 2-[(4-methylbenzyl)sulfanyl]-9H-purin-6-ol

2-[(4-methylbenzyl)sulfanyl]-9H-purin-6-ol

Cat. No.: B11401338
M. Wt: 272.33 g/mol
InChI Key: UFPRTVPXDQWOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL is a synthetic organic compound that belongs to the purine family It is characterized by the presence of a purine ring system substituted with a 4-methylphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and 4-methylbenzyl chloride.

    Reaction Conditions: The key step involves the nucleophilic substitution of the purine derivative with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the sulfur atom, resulting in the formation of dihydropurine derivatives or thiols.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropurine derivatives and thiols.

    Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acid structures.

    Biochemistry: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL involves its interaction with biological macromolecules:

    Molecular Targets: The compound targets nucleic acids and enzymes involved in DNA replication and repair.

    Pathways Involved: It can inhibit the activity of enzymes such as DNA polymerases and topoisomerases, leading to the disruption of DNA synthesis and cell proliferation.

Comparison with Similar Compounds

    2-{[(4-METHYLPHENYL)METHYL]SULFANYL}BENZOIC ACID: This compound shares the 4-methylphenylmethylsulfanyl group but differs in the core structure.

    2-{[(4-METHYLPHENYL)METHYL]SULFANYL}INDOLE DERIVATIVES: These compounds have a similar substituent but are based on an indole core.

Uniqueness: 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL is unique due to its purine core, which allows it to interact specifically with nucleic acids and enzymes involved in genetic processes. This specificity makes it a valuable compound for research in medicinal chemistry and biochemistry.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-1,7-dihydropurin-6-one

InChI

InChI=1S/C13H12N4OS/c1-8-2-4-9(5-3-8)6-19-13-16-11-10(12(18)17-13)14-7-15-11/h2-5,7H,6H2,1H3,(H2,14,15,16,17,18)

InChI Key

UFPRTVPXDQWOLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.